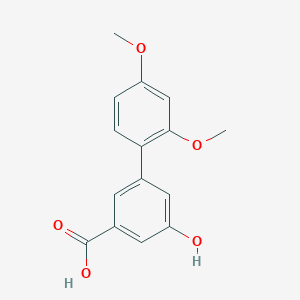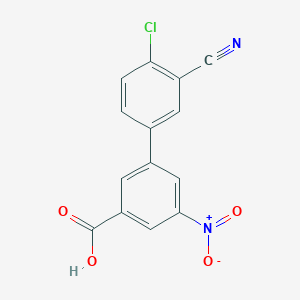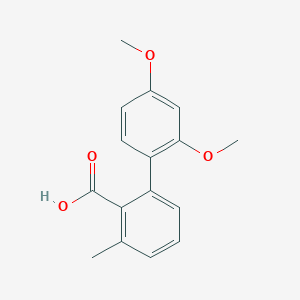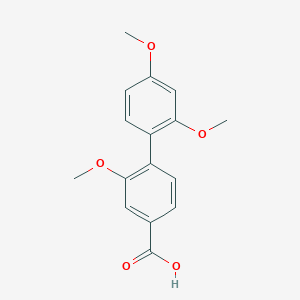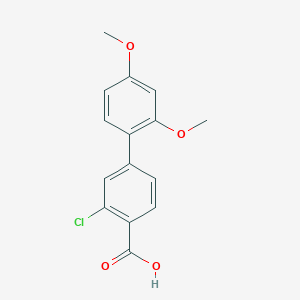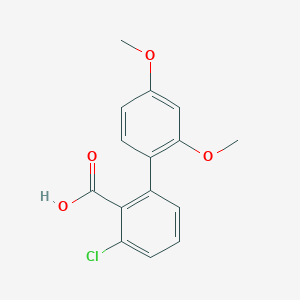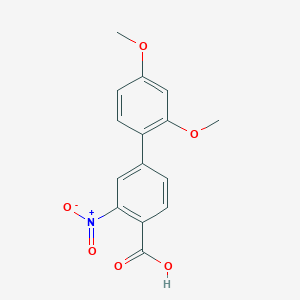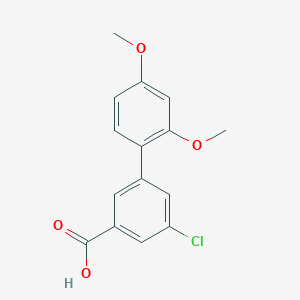
5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid (5-Cl-3-DMPB) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 163-165 °C and a boiling point of 289-291 °C. It is soluble in organic solvents such as ethanol, acetone and ether, but insoluble in water. 5-Cl-3-DMPB is a relatively new compound, with its synthesis and use in research having been reported only in the last decade.
科学研究应用
5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% has been used to study the effects of organic compounds on the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the regulation of sugar metabolism.
作用机制
The mechanism of action of 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that it acts as a reversible inhibitor of acetylcholinesterase, by binding to the active site of the enzyme and blocking its activity. It is also believed that 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% binds to tyrosinase, blocking its activity and thus inhibiting the production of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. In addition, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
Advantages and Limitations of Lab Experiments
The advantages of using 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%) and its relative stability. It is also relatively easy to obtain and can be stored for long periods of time without significant degradation. The main limitation of using 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
The potential future directions for 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in the treatment of neurological and skin disorders. Finally, further research could be conducted into its potential use as a substrate for enzymes involved in the regulation of sugar metabolism.
合成方法
5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% is synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenylacetic acid with methylmagnesium bromide, followed by reaction with chloroacetic acid and then hydrolysis. The reaction is carried out in anhydrous conditions under nitrogen atmosphere and yields 5-Chloro-3-(2,4-dimethoxyphenyl)benzoic acid, 95% as a white crystalline solid.
属性
IUPAC Name |
3-chloro-5-(2,4-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUBFFWLLYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690806 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-70-0 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





